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Methyl-d3 3-Methyl-2-butenoate

Cat. No.: B1161745
M. Wt: 117.16
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Modern Chemical and Biological Research

Isotopic labeling is a cornerstone of modern scientific inquiry, enabling researchers to track the fate of molecules in intricate biological and chemical processes. studysmarter.co.ukcreative-proteomics.comsilantes.com By introducing isotopes, which are atoms of the same element with different numbers of neutrons, into a molecule, scientists can follow its path and transformations. clearsynth.com This technique provides invaluable insights into metabolic pathways, reaction mechanisms, and the distribution of substances within a system. diagnosticsworldnews.comcreative-proteomics.com

The applications of isotopic labeling are vast and diverse, spanning numerous fields:

Metabolic Research: Labeled compounds are instrumental in mapping metabolic pathways and understanding the flow of metabolites (metabolic flux). creative-proteomics.comsilantes.com For instance, using stable isotopes allows for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.com

Pharmaceutical Development: In drug discovery and development, isotopic labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comnih.gov This information is critical for assessing the safety and efficacy of new therapeutic agents. diagnosticsworldnews.com

Environmental Science: Researchers use isotopically labeled compounds to trace the movement and degradation of pollutants in ecosystems, providing a clearer picture of their environmental impact. clearsynth.com

Proteomics and Genomics: Isotope labeling is a key technique in proteomics for quantifying proteins and studying their interactions. clearsynth.com In genomics, it aids in understanding DNA repair mechanisms and gene expression. studysmarter.co.uksilantes.com

The use of stable isotopes, such as deuterium (B1214612), offers significant advantages over radioactive isotopes, particularly in human studies, as they are non-radioactive and pose no safety risks. diagnosticsworldnews.com This has led to their widespread adoption in clinical research and diagnostics. diagnosticsworldnews.com

Theoretical Basis of Deuterium Isotope Effects in Molecular Systems

The substitution of hydrogen with its heavier isotope, deuterium, can lead to observable changes in reaction rates and equilibrium constants, a phenomenon known as the deuterium isotope effect. ruc.dk This effect arises primarily from the difference in the zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

The C-D bond is stronger and has a lower ZPVE than the C-H bond. bibliotekanauki.pl Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate when this bond is broken in the rate-determining step. This is known as a primary kinetic isotope effect (KIE). Secondary KIEs can also occur when the isotopic substitution is at a position not directly involved in bond breaking.

The magnitude of the deuterium isotope effect can provide valuable information about reaction mechanisms. For instance, a large KIE suggests that the C-H bond is being broken in the transition state of the reaction. Theoretical models, including quantum electronic structure methods and path integral simulations, are used to calculate and understand these isotope effects. tru.canih.gov These computational approaches help to elucidate the contributions of factors like zero-point energy differences and solute-solvent interactions to the observed isotope effects. nih.gov

Historical Context and Evolution of Research on Labeled Butenoate Derivatives

The use of isotopically labeled compounds in scientific research has a rich history, dating back to the early 20th century. The initial applications focused on using radioisotopes to trace metabolic pathways. nih.gov However, the development of analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has enabled the widespread use of stable isotopes. nih.gov

Research involving labeled butenoate derivatives has evolved in tandem with these technological advancements. Early studies may have focused on simple tracer experiments, while contemporary research leverages the subtle effects of isotopic substitution to gain deep mechanistic insights. For instance, butenoate derivatives have been explored in the context of developing new therapeutic agents, such as anti-HIV-1 compounds and anthelmintic drugs. brieflands.comfrontiersin.orgnih.gov In these studies, while not always isotopically labeled, the butenoate scaffold is a key structural feature. The ability to synthesize labeled versions of these derivatives would be invaluable for understanding their mode of action and metabolism.

The synthesis of specifically labeled butenoate derivatives, such as those with deuterium or carbon-13, allows for detailed investigations into enzyme mechanisms and metabolic transformations. acs.orggoogle.com The continuous development of synthetic methodologies for introducing isotopic labels with high precision and specificity remains an active area of research, promising to further expand the applications of compounds like Methyl-d3 3-Methyl-2-butenoate.

Properties

Molecular Formula

C₆H₇D₃O₂

Molecular Weight

117.16

Synonyms

Senecioic Acid Methyl-d3 Ester;  3-Methyl-2-butenoic Acid Methyl-d3 Ester;  3-Methylcrotonic Acid Methyl-d3 Ester;  Methyl-d3 3,3-Dimethacrylate;  Methyl-d3 3,3-Dimethylacrylate;  Methyl-d3 3-Methylcrotonate;  Methyl-d3 Dimethylacrylate;  Methyl-d3 Senecioa

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Methyl D3 3 Methyl 2 Butenoate

Strategies for Deuterium (B1214612) Incorporation at the Methyl Ester Moiety

The most direct and efficient strategy for the synthesis of Methyl-d3 3-Methyl-2-butenoate involves the use of a deuterated precursor for the methyl ester group. Direct hydrogen-deuterium (H/D) exchange on the final, unlabeled molecule is generally not feasible for an unactivated C-H bond like that of an ester methyl group under mild conditions. Therefore, synthetic strategies primarily rely on building the deuterated moiety into the molecule from the start.

Directed deuteration involves the use of a functional group within a molecule to direct a catalyst to a specific C-H bond for H/D exchange. Transition-metal catalysts, particularly those based on iridium, have been successfully employed for the ortho-deuteration of aromatic compounds bearing directing groups such as esters. mdpi.comresearchgate.net In these cases, the carbonyl oxygen of the ester coordinates to the metal center, facilitating the activation and subsequent deuteration of the C-H bonds at the ortho position of the aromatic ring. mdpi.com

However, this strategy is not applicable to the deuteration of the alkyl portion of the ester, such as the methyl group in Methyl 3-Methyl-2-butenoate. The protons of the ester's alkyl group are not positioned in a way that allows for such directed intramolecular activation by common catalysts. While research into C(sp³)-H activation is ongoing, methods for the selective deuteration of an ester's methyl group via a directing group approach are not established. This limitation underscores the necessity of incorporating the deuterated methyl group through precursor synthesis.

The most practical and widely used method for synthesizing this compound is through the esterification of 3-Methyl-2-butenoic acid with a deuterated methyl source. This approach ensures high isotopic incorporation specifically at the desired position.

The key deuterated precursor is deuterated methanol (B129727), specifically Methanol-d4 (B120146) (CD₃OD), where both the methyl and hydroxyl groups are deuterated. In the context of esterification, Methanol-d3 (CD₃OH) would also be effective, but CD₃OD is more commonly available. The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst (like sulfuric acid), is a straightforward application. thermofisher.com

The reaction proceeds as follows: (CH₃)₂C=CHCOOH + CD₃OD ⇌ (CH₃)₂C=CHCOOCD₃ + HOD

To drive the equilibrium towards the product and ensure high isotopic fidelity, deuterated methanol is typically used in excess. The isotopic purity of the final product is directly dependent on the isotopic enrichment of the methanol-d4 used. osaka-u.ac.jp

Alternatively, 3-Methyl-2-butenoic acid can be converted to a more reactive derivative, such as an acyl chloride ((CH₃)₂C=CHCOCl), which then reacts cleanly with deuterated methanol. This method avoids the equilibrium limitations of Fischer esterification and often proceeds under milder conditions.

Another approach involves the use of specialized d3-methylating agents. Reagents like 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (B1224126) (DMTT) have been developed for the selective d3-methylation of carboxylic acids under mild conditions, offering excellent functional group compatibility and high levels of deuterium incorporation. nih.gov

Direct H/D exchange on the non-deuterated methyl ester is generally inefficient. Base-catalyzed H/D exchange typically requires acidic protons, such as those alpha to a carbonyl group. nih.gov The protons of the ester methyl group are not sufficiently acidic to undergo exchange under standard base-catalyzed conditions (e.g., NaOD in D₂O). nih.gov

Table 1: Comparison of Synthetic Strategies for this compound
MethodDeuterium SourceKey FeaturesIsotopic Purity Potential
Fischer EsterificationMethanol-d4 (CD₃OD)Equilibrium reaction; requires excess deuterated alcohol.High, dependent on purity of CD₃OD.
Acyl Chloride RouteMethanol-d4 (CD₃OD)Irreversible reaction; often proceeds under milder conditions.Very High, dependent on purity of CD₃OD.
Specialized Methylating Agente.g., d3-DMTTMild conditions; high selectivity for carboxylic acids.Very High, dependent on purity of reagent. nih.gov
Direct H/D ExchangeD₂O, NaODNot feasible for the unactivated methyl ester C-H bonds.N/A

Catalytic methods for deuteration often employ transition metals to activate C-H bonds or C=C double bonds. Catalytic transfer deuteration and hydrodeuteration are powerful techniques for the selective incorporation of deuterium into alkenes and alkynes. proquest.comcore.ac.uknih.gov For α,β-unsaturated esters, catalytic deuteration typically results in the reduction of the double bond (1,4-reduction or conjugate reduction) with deuterium incorporation at the α- and β-positions. mdpi.com

For example, iridium-catalyzed conjugate reduction of α,β-unsaturated esters using formic acid as a hydride source is highly selective for the C=C bond. mdpi.com If a deuterated hydride source were used, deuterium would be incorporated on the alkene backbone, not the methyl ester. Similarly, other catalytic systems using D₂ gas or D₂O often target the unsaturated system or more acidic C-H positions. nih.gov While valuable for labeling other parts of the molecule, these catalytic approaches are generally not suitable for the specific task of deuterating the methyl ester group of Methyl 3-Methyl-2-butenoate.

Stereoselective Synthesis of this compound Isomers

The term "isomers" for this compound primarily refers to the potential for E/Z stereoisomerism around the carbon-carbon double bond. The molecule itself is achiral. The key to a stereoselective synthesis is to establish the desired alkene geometry before or during the formation of the α,β-unsaturated ester backbone. The final esterification step with deuterated methanol does not typically affect the stereochemistry of the double bond.

Control over alkene geometry is a fundamental aspect of organic synthesis. Numerous methods exist to produce α,β-unsaturated esters with high stereoselectivity. nih.govorganic-chemistry.org These methods can be employed to synthesize the 3-methyl-2-butenoic acid precursor with the desired geometry, which is then carried through to the final deuterated product.

One of the most powerful methods for stereoselective alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. By reacting a phosphonate (B1237965) ylide with an aldehyde or ketone, C=C bonds can be formed with high, and often predictable, E- or Z-selectivity depending on the reagents and conditions used. To synthesize the backbone of Methyl 3-Methyl-2-butenoate, one could react a phosphonate ester with acetone. Modifications of the phosphonate reagent can strongly influence the stereochemical outcome.

Once the stereochemically pure α,β-unsaturated carboxylic acid or a corresponding non-deuterated ester is prepared, the methyl-d3 group can be introduced via the methods described in section 2.1.2 without scrambling the alkene's geometry. For instance, hydrolysis of a stereochemically pure ester to the carboxylic acid, followed by Fischer esterification with CD₃OD, will yield the stereochemically pure this compound.

Table 2: Research Findings on Stereocontrol in Unsaturated Ester Synthesis
MethodologyTypical SelectivityApplicability to Target CompoundReference
Horner-Wadsworth-EmmonsHigh E- or Z-selectivity, condition-dependent.Applicable for creating the C=C bond of the precursor acid/ester. organic-chemistry.org
Peterson OlefinationCan be tuned for E or Z isomers.Applicable for precursor synthesis. semanticscholar.org
Final Esterification StepStereoretentiveDoes not affect the pre-existing alkene geometry. thermofisher.com

Diastereoselective and enantioselective syntheses are relevant when creating chiral centers. This compound is an achiral molecule, as it possesses a plane of symmetry and no stereocenters. The deuterated methyl group itself is not a stereocenter.

Therefore, enantioselective routes, which aim to produce one enantiomer in excess over the other, are not applicable to the synthesis of this specific compound. Similarly, diastereoselective reactions, which control the formation of one diastereomer over another, are only relevant if the molecule already contains a stereocenter, which is not the case here.

While there are advanced methods for the enantioselective deuteration of α,β-unsaturated esters to create chiral centers (for example, by adding deuterium to the β-position of a different substrate), these are not relevant for placing a CD₃ group at the ester position of Methyl 3-Methyl-2-butenoate. acs.orgrsc.org The focus for this target molecule remains firmly on the efficient incorporation of the isotopic label and the control of E/Z geometry.

Optimization of Reaction Conditions for Yield and Isotopic Purity

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize the chemical yield while ensuring high isotopic incorporation and purity. The Fischer esterification is an equilibrium-controlled process, and therefore, reaction conditions must be manipulated to favor the formation of the ester product.

Several key factors influence the yield and isotopic fidelity of the reaction. These include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants. Strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the deuterated methanol.

To drive the equilibrium towards the product, an excess of the deuterated methanol is typically used. This not only increases the probability of the desired reaction but also serves as the reaction solvent in many cases. The removal of water, a byproduct of the esterification, is another critical factor. This is often achieved by azeotropic distillation using a Dean-Stark apparatus, which effectively sequesters water and prevents the reverse hydrolysis reaction.

The isotopic purity of the final product is of paramount importance. To achieve high isotopic enrichment, it is crucial to use a deuterated methanol source with the highest possible isotopic purity. Furthermore, reaction conditions should be controlled to minimize any potential for H/D exchange reactions, although in the case of a methyl-d3 group, this is generally not a significant concern under standard Fischer esterification conditions. Purification of the product, typically through distillation or chromatography, is the final step in ensuring high chemical and isotopic purity. The purity is then rigorously assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Key Parameters for Optimizing the Synthesis of this compound

ParameterObjectiveTypical Conditions/Strategies
Catalyst Increase reaction rateSulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH)
Reactant Ratio Drive equilibrium to productExcess of methanol-d3
Water Removal Prevent reverse reactionAzeotropic distillation (e.g., with a Dean-Stark apparatus)
Temperature Achieve optimal reaction rateReflux temperature of the alcohol
Reaction Time Ensure completion of reactionMonitored by TLC or GC
Isotopic Purity Maximize deuterium incorporationUse of high-purity methanol-d3
Purification Isolate pure productDistillation, Column Chromatography

Scale-Up Considerations for Laboratory and Research Production

Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger scale for research production introduces a new set of challenges that must be addressed to maintain efficiency, safety, and product quality.

Heat and Mass Transfer: One of the primary considerations in scaling up is the management of heat. The Fischer esterification is typically conducted at reflux, and maintaining a consistent temperature throughout a larger reaction vessel is crucial for uniform reaction rates and to avoid side reactions. Inefficient heat transfer can lead to localized overheating or cooling, impacting both yield and purity. Similarly, effective mixing becomes more critical on a larger scale to ensure homogeneity of the reactants and catalyst, thereby maximizing the reaction rate.

Reagent Addition and Water Removal: The controlled addition of reagents, particularly the acid catalyst, is important to manage any exothermic processes. On a larger scale, the efficiency of water removal via azeotropic distillation needs to be carefully managed. The size and design of the Dean-Stark trap must be appropriate for the increased volume of solvent and the expected amount of water produced.

Safety and Handling: Handling larger quantities of flammable solvents like methanol and corrosive acids necessitates enhanced safety protocols. The use of appropriate personal protective equipment (PPE), well-ventilated workspaces (fume hoods), and proper waste disposal procedures are paramount.

Table 2: Scale-Up Considerations for this compound Production

FactorSmall-Scale (mg to g)Large-Scale (g to kg)
Heating Heating mantle, oil bathJacketed reactor with controlled heating/cooling
Mixing Magnetic stirrerMechanical overhead stirrer
Water Removal Small Dean-Stark trapAppropriately sized Dean-Stark trap for the reactor volume
Work-up Separatory funnelLarger extraction vessels, potentially continuous extraction
Purification Laboratory distillation apparatusLarger distillation setup with efficient fractionation column
Safety Standard laboratory PPEEnhanced PPE, engineered controls (e.g., closed systems)

By carefully considering these factors, the synthesis of this compound can be successfully scaled up to meet the demands of research applications while maintaining high standards of yield, isotopic purity, and safety.

Advanced Spectroscopic and Analytical Characterization of Methyl D3 3 Methyl 2 Butenoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium (B1214612) Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the site and extent of isotopic labeling. The introduction of deuterium into the methyl ester group of 3-methyl-2-butenoate induces noticeable changes in the NMR spectra, providing definitive evidence of the successful isotopic substitution.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nucleus, offering an unambiguous method for assessing the isotopic purity and location of the label. For Methyl-d3 3-Methyl-2-butenoate, a single resonance is expected in the ²H NMR spectrum, corresponding to the deuterated methyl (-OCD₃) group. The chemical shift of this signal is influenced by the same electronic environment as its proton counterpart but is reported on a different frequency scale. The absence of signals at other positions confirms the site-specific nature of the labeling.

Interactive Data Table: Expected ²H NMR Data

Functional Group Expected Chemical Shift (ppm) Multiplicity

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

The substitution of protons with deuterium atoms leads to subtle but measurable changes in the chemical shifts of nearby ¹H and ¹³C nuclei, known as isotope shifts. rsc.org In the ¹H NMR spectrum of this compound, the characteristic singlet for the methoxy (B1213986) protons (-OCH₃) around 3.7 ppm will be absent. Furthermore, small upfield shifts may be observed for the remaining protons in the molecule due to the electronic effects of the deuterium substitution.

In the ¹³C NMR spectrum, the carbon of the deuterated methyl group (-OCD₃) will exhibit a multiplet due to coupling with the spin-1 deuterium nuclei (a 1:1:1 triplet for each deuterium, resulting in a more complex pattern) and will be shifted upfield compared to the non-deuterated analog. nih.gov The magnitude of the one-bond isotope shift (¹ΔC(²H)) is typically around 0.2 to 1.5 ppm. huji.ac.il Two-bond isotope shifts are generally smaller, around 0.1 ppm. huji.ac.il

The one-bond carbon-deuterium coupling constant (¹J(C,D)) is significantly smaller than the corresponding one-bond carbon-proton coupling constant (¹J(C,H)) by a factor approximately equal to the ratio of the gyromagnetic ratios of deuterium and proton (γD/γH ≈ 0.15). Typical ¹J(C,D) values are in the range of 20-25 Hz. huji.ac.il

Interactive Data Table: Predicted Isotope Effects in ¹H and ¹³C NMR

Nucleus Isotope Effect Expected Observation
¹H Absence of Signal The singlet corresponding to -OCH₃ protons is absent.
¹³C (-OCD₃) One-bond isotope shift Upfield shift of the methyl carbon signal.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the three-dimensional structure and conformational preferences of molecules in solution. researchgate.netkpfu.ru These experiments measure the spatial proximity of nuclei through the Nuclear Overhauser Effect (NOE), which is distance-dependent. blogspot.comnanalysis.com

Vibrational Spectroscopy (FTIR and Raman) for Isotopic Effects on Molecular Modes

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope significantly alters these vibrational frequencies. libretexts.org

In the FTIR and Raman spectra of this compound, the most prominent change is the shift of the C-H stretching vibrations of the methyl group to lower wavenumbers. The C-H stretching bands typically appear in the 2800-3000 cm⁻¹ region. Due to the increased reduced mass, the corresponding C-D stretching vibrations are expected to appear at approximately 2100-2250 cm⁻¹. This isotopic shift provides clear evidence of deuteration. libretexts.orgajchem-a.com Other vibrational modes involving the methyl group, such as bending and rocking, will also shift to lower frequencies. The rest of the spectrum, particularly the strong C=O and C=C stretching vibrations of the butenoate moiety, should remain relatively unchanged. Both FTIR and Raman are complementary techniques; FTIR is more sensitive to polar bonds, while Raman provides strong signals for symmetric and polarizable bonds. sfr.cathermofisher.com

Interactive Data Table: Expected Vibrational Frequency Shifts

Vibrational Mode Typical Wavenumber (C-H) (cm⁻¹) Expected Wavenumber (C-D) (cm⁻¹)
Methyl C-H/C-D Stretch 2850 - 3000 2100 - 2250

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. researchgate.net For this compound, HRMS confirms the incorporation of three deuterium atoms by providing a highly accurate mass measurement of the molecular ion. nih.gov

The fragmentation pattern in the mass spectrum provides structural information. Esters often undergo characteristic fragmentation, such as the loss of the alkoxy group (-OR). libretexts.org In the case of this compound, the loss of a -OCD₃ radical would result in a fragment ion with a mass corresponding to the acylium ion. This is in contrast to the non-deuterated analog, which would lose an -OCH₃ radical. The mass difference between these fragments provides further confirmation of the isotopic labeling. Other potential fragmentation pathways for esters include McLafferty rearrangements if a gamma-hydrogen is present. miamioh.edu

Interactive Data Table: Key Mass Fragments

Compound Molecular Ion (M⁺) Fragment (Loss of Alkoxy)
Methyl 3-Methyl-2-butenoate m/z 114 [M - 31]⁺

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that utilizes isotopically labeled compounds as internal standards to achieve highly accurate and precise measurements. wikipedia.orgosti.gov The principle involves adding a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the unlabeled analyte (Methyl 3-Methyl-2-butenoate). youtube.com

After thorough mixing and equilibration, the sample is analyzed by mass spectrometry. The ratio of the signal intensity of the labeled standard to the unlabeled analyte is measured. Since the amount of the added standard is known, the amount of the native analyte in the original sample can be calculated with high precision. osti.gov A key advantage of IDMS is that it is not dependent on the quantitative recovery of the analyte during sample preparation, as long as the isotopic ratio can be accurately measured. osti.gov This makes it a primary method for producing certified reference materials. wikipedia.org

Analysis of Mass Spectral Fragmentation Patterns due to Deuterium

The introduction of a deuterium-labeled methyl group (CD₃) into the ester functionality of 3-methyl-2-butenoate provides a powerful tool for elucidating mass spectral fragmentation pathways. In mass spectrometry, the presence of deuterium atoms leads to a predictable mass shift in the molecular ion and in any fragments retaining the labeled group. This isotopic labeling is instrumental in confirming fragmentation mechanisms and in the quantitative analysis of the compound using methods such as isotope dilution mass spectrometry.

Upon electron ionization (EI), this compound is expected to undergo a series of fragmentation reactions characteristic of α,β-unsaturated esters. The deuterium label on the methoxy group serves as a clear marker, allowing for the differentiation of fragments containing the ester methyl group from those originating from the butenoate backbone.

One of the primary fragmentation pathways for esters is the loss of the alkoxy group. For this compound, this would involve the cleavage of the CO-O bond, resulting in the loss of a deuterated methoxy radical (•OCD₃). This fragmentation would produce a prominent acylium ion. The mass-to-charge ratio (m/z) of this ion would be identical to that produced by the non-deuterated analog, as the deuterium label is lost.

Another significant fragmentation pathway involves the loss of the entire ester group side chain. In this case, cleavage of the bond between the carbonyl carbon and the adjacent carbon in the butenoate chain would occur.

A key fragmentation pattern characteristic of esters is the McLafferty rearrangement, though this is less likely in 3-methyl-2-butenoate due to the lack of a γ-hydrogen on a saturated carbon chain. However, other rearrangement processes can occur.

The presence of the CD₃ group will result in a molecular ion peak that is three mass units higher than that of the non-deuterated compound. Any fragment ion that retains the deuterated methyl group will also exhibit this +3 Da mass shift compared to the corresponding fragment from the unlabeled compound. For instance, the fragment corresponding to the loss of a methyl radical from the dimethylvinyl group would result in an ion where the charge is retained on the ester-containing fragment, which would therefore be 3 Da heavier.

The analysis of the relative abundances of these deuterated and non-deuterated fragment ions provides valuable information about the stability of the resulting ions and the kinetics of the fragmentation reactions.

Table 1: Predicted Mass Spectral Fragments for this compound

Fragment DescriptionPredicted m/z
Molecular Ion [M]⁺117
Loss of •CD₃O85
Loss of •CH₃ from butenoate102
Loss of C₃H₅ from butenoate59 (retains -COOCD₃)

Chromatographic Separations (GC-MS, HPLC) for Purity and Isotopic Homogeneity

Chromatographic techniques are essential for the assessment of the chemical purity and isotopic homogeneity of this compound. Given the volatile nature of this ester, Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely employed method for its analysis. High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for preparative separations or for analysis of less volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides both separation of the compound from any impurities and detailed mass spectral data for identification and quantification. For the analysis of this compound, a non-polar or medium-polarity capillary column is typically used.

The primary objective of the GC-MS analysis is to determine the chemical purity by separating the target compound from any starting materials, byproducts, or degradation products. The retention time of the compound is a characteristic feature under specific GC conditions. The mass spectrometer then provides confirmation of the identity of the eluting peak.

Furthermore, GC-MS is crucial for determining the isotopic purity or enrichment of the deuterated compound. By examining the mass spectrum of the main chromatographic peak, the relative abundances of the molecular ion of the deuterated compound (m/z 117) and any residual non-deuterated compound (m/z 114) can be measured. This allows for the calculation of the percentage of deuterium incorporation. The presence of partially deuterated species (d1 or d2) could also be detected if present.

High-Performance Liquid Chromatography (HPLC):

While GC-MS is the preferred method for this volatile ester, HPLC can be employed for purity analysis, especially when dealing with non-volatile impurities or for preparative scale purification. A reversed-phase HPLC method would be appropriate for this compound.

In an HPLC system, a C18 column would be a suitable stationary phase, offering good separation for moderately polar compounds. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution may be necessary to resolve all components in a complex mixture. Detection is commonly achieved using an ultraviolet (UV) detector, as the α,β-unsaturated carbonyl group in the molecule is a chromophore.

When coupled with a mass spectrometer (LC-MS), HPLC can also provide information on the isotopic distribution of the compound, similar to GC-MS.

Table 2: Suggested Chromatographic Conditions for the Analysis of this compound

ParameterGC-MSHPLC
Column Non-polar (e.g., DB-1, HP-5ms) or medium-polarity (e.g., DB-17) capillary columnReversed-phase C18 column
Mobile Phase/Carrier Gas Helium or HydrogenAcetonitrile/Water or Methanol/Water gradient
Detector Mass Spectrometer (MS)UV Detector (e.g., at 218 nm) or Mass Spectrometer (MS)
Application Purity assessment, Isotopic enrichment determinationPurity assessment, Preparative separation

Mechanistic Investigations Utilizing Methyl D3 3 Methyl 2 Butenoate

Kinetic Isotope Effects (KIEs) in Reactions Involving Methyl-d3 3-Methyl-2-butenoate

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is a sensitive probe for understanding the rate-determining step of a reaction mechanism. princeton.edu The magnitude of the KIE can indicate whether a bond to the isotopic atom is broken in the transition state. wikipedia.org

Primary Kinetic Isotope Effects on C-D Bond Cleavage

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. princeton.edu The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning it requires more energy to break. libretexts.org Consequently, a reaction involving C-D bond cleavage is typically slower than the corresponding reaction with a C-H bond, leading to a kH/kD ratio greater than 1. wikipedia.org For reactions at room temperature, this effect can be significant, often with kH/kD values around 7. princeton.edu

Specific studies measuring the primary KIE for C-D bond cleavage in reactions directly involving the deuterated methyl group of this compound are not readily found in the reviewed literature. Such a study would be necessary to determine if this bond is broken in the rate-limiting step of a given transformation.

Secondary Kinetic Isotope Effects and Transition State Characterization

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs but provide valuable information about changes in the local environment of the isotope between the reactant and the transition state. wikipedia.org For example, a change in hybridization at a carbon atom bearing a deuterium (B1214612) can lead to a measurable SKIE. An α-secondary KIE, where the isotope is on the carbon undergoing a change (e.g., from sp3 to sp2), can help differentiate between SN1 and SN2 reaction mechanisms. wikipedia.org

For this compound, a secondary KIE could theoretically be observed in reactions where the ester group's environment is altered in the transition state. However, specific experimental data or transition state characterizations based on SKIEs for this compound are not available in the surveyed scientific literature.

Solvent Isotope Effects in Aqueous and Non-Aqueous Media

Solvent isotope effects are observed when the solvent is switched from a standard one (like H₂O) to its deuterated counterpart (D₂O). nih.govmdpi.com These effects can reveal the role of the solvent in the reaction mechanism, particularly if proton transfer from the solvent is involved in the rate-determining step. nih.gov The interpretation can be complex, as changes in solvent viscosity and hydrogen bonding can also contribute to the observed rate changes. mdpi.com

While the study of solvent isotope effects is a common mechanistic tool, no specific research detailing such effects on reactions involving this compound in either aqueous or non-aqueous media has been identified.

Reaction Pathway Elucidation through Isotopic Tracing and Label Scrambling Studies

Isotopic tracing involves using labeled compounds to follow the path of atoms through a reaction. By analyzing the position of the isotope in the products, chemists can deduce the mechanism, identify intermediates, and uncover molecular rearrangements.

Investigation of Rearrangement Mechanisms of Unsaturated Esters

Isotopic labeling is a key tool for investigating the complex mechanisms of molecular rearrangements. For unsaturated esters, a deuterium label can help track the movement of atoms or functional groups during reactions like sigmatropic rearrangements or other intramolecular processes.

A thorough search of the literature did not yield specific studies where this compound was used as a tracer to investigate the rearrangement mechanisms of unsaturated esters.

Elucidation of Addition, Elimination, and Substitution Reaction Pathways

The fundamental reaction types in organic chemistry—addition, elimination, and substitution—can have their mechanisms finely dissected using isotopic labeling. For instance, in an addition reaction to the double bond of an unsaturated ester, the position of the deuterium label in the product can reveal information about the regioselectivity and stereoselectivity of the reaction. In elimination reactions, a KIE can indicate whether a C-D bond is broken in the rate-limiting step, characteristic of an E2 mechanism. princeton.edu

Influence of Deuterium Labeling on Reaction Selectivity and Stereochemical Outcomes

The strategic placement of a deuterium-labeled methyl group (CD3) in this compound offers a unique opportunity to investigate the kinetic isotope effect (KIE). The KIE, a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes, can provide profound insights into the rate-determining step of a reaction.

For instance, if the cleavage of a C-H bond involving the methyl group is part of the rate-determining step, a primary kinetic isotope effect would be observed, where the reaction proceeds slower with the deuterated compound. This information is crucial for distinguishing between proposed reaction pathways.

Furthermore, the presence of the deuterated methyl group could influence the stereochemical course of a reaction. In reactions proceeding through chiral intermediates or transition states, the subtle steric and electronic differences between a CH3 and a CD3 group could lead to variations in the diastereomeric or enantiomeric excess of the products. However, without specific experimental data, any discussion on the influence of deuterium labeling on the selectivity and stereochemistry of reactions involving this compound remains speculative.

A hypothetical study could involve the conjugate addition of a nucleophile to both Methyl 3-Methyl-2-butenoate and its deuterated counterpart. A comparison of the product distribution and stereoisomeric ratios could reveal the extent to which the deuterated methyl group participates in or influences the reaction mechanism.

Catalytic Processes and Enzyme Mechanisms Studied with Labeled Substrates

Isotopically labeled substrates are instrumental in unraveling the mechanisms of both catalytic and enzymatic reactions. This compound could serve as a probe in various catalytic systems, such as hydrogenation or oxidation reactions.

In a catalytic hydrogenation reaction, for example, monitoring the fate of the deuterium label could help determine the mechanism of hydrogen addition to the double bond. Different catalytic cycles might lead to distinct patterns of deuterium incorporation in the product, thereby allowing researchers to favor one mechanism over another.

Similarly, in the realm of enzymology, this compound could be a valuable substrate for enzymes that process esters or unsaturated carbonyl compounds. By analyzing the kinetic parameters (kcat and KM) for both the labeled and unlabeled substrates, researchers could deduce information about the enzyme's active site and the transition state of the reaction. A significant isotope effect would suggest that a step involving the methyl group is kinetically important.

For example, if an enzyme were to catalyze the isomerization of Methyl 3-Methyl-2-butenoate, the use of the deuterated substrate could help to elucidate whether a proton abstraction from the methyl group is a key step in the enzymatic pathway.

While the potential applications of this compound in these areas are clear, the absence of published research necessitates that these discussions remain theoretical. Future investigations are required to unlock the full potential of this isotopically labeled compound in mechanistic chemistry.

Applications of Methyl D3 3 Methyl 2 Butenoate in Academic Research Disciplines

Application as an Internal Standard in Advanced Quantitative Analytical Chemistry

In the field of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification. Methyl-d3 3-Methyl-2-butenoate, with its deuterium-labeled methyl group, is an ideal internal standard for the analysis of its unlabeled counterpart and other structurally similar volatile and semi-volatile organic compounds.

The primary advantage of using a deuterated internal standard is its near-identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for any analyte loss or variability in these steps. In mass spectrometry, the deuterated standard is easily distinguishable from the native analyte due to its higher mass-to-charge ratio (m/z), allowing for simultaneous detection and quantification without signal interference.

A key application is in the food and beverage industry for the quantification of flavor and aroma compounds. For instance, various esters contribute to the characteristic fruity notes in wines and other fermented beverages. Stable isotope dilution assays (SIDA) using deuterated ester standards have been successfully employed to accurately quantify these volatile compounds. researchgate.net While direct studies featuring this compound are not abundant, the principle is well-established. For example, d3-methyl esters of fatty acids have been effectively used as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food samples. nih.gov This methodology allows for precise measurement even at low concentrations, which is crucial for quality control and authenticity assessment of food products. mdpi.comnih.govmdpi.comfao.org

Table 1: Application of Deuterated Esters as Internal Standards

Analytical Technique Analyte Type Matrix Benefit of Deuterated Standard
GC-MS Volatile Esters Beverages Compensates for matrix effects and extraction variability
LC-MS Fatty Acid Methyl Esters Food High accuracy and precision in quantification

Precursor for the Synthesis of Complex Deuterated Organic Molecules and Natural Products

This compound serves as a valuable building block in the synthesis of more complex deuterated organic molecules and natural products. The presence of the deuterated methyl group allows for the introduction of a stable isotopic label into a specific position within a larger molecular framework. This is particularly useful for creating labeled versions of biologically active compounds, which can then be used in a variety of research applications, such as metabolic studies and drug development.

The 3-methyl-2-butenoate moiety is a common structural feature in a class of natural products known as isoprenoids or terpenoids. nih.govcreative-proteomics.com These compounds play diverse roles in plant biology, from acting as hormones and pigments to serving as defense compounds. academicjournals.orgfrontiersin.orgresearchgate.net By using this compound as a precursor, chemists can synthesize deuterated versions of these important natural products. For example, enzymatic synthesis methods have been developed for the preparation of isotopically labeled isoprenoid diphosphates, which are key intermediates in the biosynthesis of all isoprenoids. nih.govacs.orgnih.govmit.eduresearchgate.net

The synthesis of these labeled molecules enables researchers to trace their metabolic fate in biological systems, elucidate biosynthetic pathways, and study their mechanism of action. The ability to create complex deuterated molecules from simpler precursors like this compound is a testament to the power of modern synthetic organic chemistry.

Probe for Enzymatic and Metabolic Mechanism Studies in Non-Human Biological Systems

The use of isotopically labeled compounds is a cornerstone of research in biochemistry and metabolism. This compound, due to its structure, can serve as a probe to investigate enzymatic reactions and metabolic pathways in a variety of non-human biological systems, including plants and microorganisms.

Investigation of Biosynthetic Pathways in Plants and Microorganisms

The isoprenoid biosynthetic pathway is a fundamental metabolic route that produces a vast array of natural products. creative-proteomics.comresearchgate.net In plants, this pathway is responsible for the synthesis of monoterpenes, which are major components of essential oils and contribute to the plant's aroma and defense mechanisms. academicjournals.orgfrontiersin.orgresearchgate.net The 3-methyl-2-butenyl (B1208987) group is a key building block in this pathway, originating from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govmit.edu

By feeding this compound to plant tissues or microbial cultures, researchers can trace the incorporation of the deuterium (B1214612) label into downstream isoprenoid products. This allows for the elucidation of the biosynthetic pathway and the identification of key enzymes and intermediates. For example, studies on the biosynthesis of monoterpenes in various plants have utilized labeled precursors to understand the intricate enzymatic steps involved in their formation. researchgate.netoup.com The deuterium label acts as a silent reporter, allowing for the tracking of the molecule's journey through the metabolic network without significantly altering its chemical properties. nih.govnih.gov

Tracing Substrate Transformations in Isolated Enzyme Systems

Beyond whole-organism studies, this compound can be used to investigate the mechanism of specific enzymes in isolated systems. The deuterium label can provide insights into reaction mechanisms through the study of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.

For enzymatic reactions involving the cleavage of a carbon-hydrogen bond, substituting hydrogen with deuterium can lead to a significant decrease in the reaction rate. By measuring the KIE for an enzyme-catalyzed reaction with this compound, researchers can determine whether the cleavage of a C-H bond at the methyl group is a rate-determining step in the reaction mechanism. This information is crucial for understanding how enzymes achieve their remarkable catalytic efficiency. For instance, studies on the enzymatic hydrolysis of esters have utilized isotope effects to probe the transition state of the reaction. researchgate.netmdpi.complos.orgresearchgate.net

Environmental Fate and Transformation Studies of Organic Pollutants as Tracers

Understanding the environmental fate and transformation of organic pollutants is essential for assessing their ecological impact and developing effective remediation strategies. Volatile organic compounds (VOCs), including esters like 3-methyl-2-butenoate, are released into the environment from both natural and anthropogenic sources. nih.gov

This compound can be used as a tracer to study the environmental degradation pathways of its unlabeled counterpart and other similar unsaturated esters. By introducing a known amount of the deuterated compound into a model environmental system, such as soil or water, researchers can monitor its disappearance over time and identify the formation of degradation products. The deuterium label allows for the unambiguous identification of the tracer and its metabolites, even in complex environmental matrices. researchgate.netarxiv.org

Compound-specific isotope analysis (CSIA) is a powerful technique used to track the sources and transformation processes of organic contaminants in the environment. nih.gov By analyzing the isotopic composition of a pollutant at different locations or time points, it is possible to determine the extent of degradation it has undergone. The use of deuterated tracers like this compound can help to calibrate and validate these CSIA methods, leading to a more accurate assessment of the environmental fate of organic pollutants. usgs.gov

Advanced Materials Science: Role of Labeled Monomers in Polymerization Kinetics

In the field of polymer science, understanding the kinetics of polymerization is crucial for controlling the properties of the resulting materials. The use of isotopically labeled monomers provides a powerful tool for investigating the mechanisms and rates of polymerization reactions.

This compound, as a deuterated analog of a methacrylate-type monomer, can be used to study the kinetics of copolymerization. rsc.orgresearchgate.net By incorporating this labeled monomer into a polymerization reaction with other unlabeled monomers, researchers can track the incorporation of each monomer into the growing polymer chain over time. This can be achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the deuterated and non-deuterated units in the polymer. uni-mainz.de

The study of kinetic isotope effects can also provide valuable information about the transition state of the polymerization reaction. The difference in reaction rates between the deuterated and non-deuterated monomers can reveal details about the bond-breaking and bond-forming steps in the propagation and termination stages of the polymerization. nist.gov This information is essential for developing more efficient and controlled polymerization processes for the synthesis of advanced materials with tailored properties. While studies directly using this compound in polymerization are not widely reported, the principles established with other deuterated methacrylates are directly applicable. The degradation of acrylic polymers can also be investigated using labeled monomers to understand the mechanisms of polymer breakdown under various environmental conditions. nih.govresearchgate.netrsc.orggla.ac.uknih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Isopentenyl pyrophosphate
Dimethylallyl pyrophosphate
2-octanol
Alanine
Phenylalanine
Isoleucine
Ethyl hexanoate
Ethyl acetate
Ethyl octanoate
Ethyl 3-methylbutanoate
2,3-butanedione
2-phenylethanol
3-methylbutanal
Acetoin
Isoamyl alcohol
Isobutanol
1-propanol
2-methyl-1-butanol
Acetaldehyde
Isoprenol
Prenol
Lycopene
Taxadiene
Geranyl diphosphate
Farnesyl diphosphate
Geranylgeranyl diphosphate
4-diphosphocytidyl-2C-methyl-d-erythritol
1-deoxy-d-xylulose 5-phosphate
2C-methyl-d-erythritol 4-phosphate
Pyruvate
D-glyceraldehyde 3-phosphate
Glucose
Dihydroxyacetone phosphate
Raffinose
(-)-menthol
Myrcene
(E)-β-ocimene
Linalool
Linalyl acetate
(+)-borneol
Camphor
(+)-α-pinene
(-)-β-pinene
Geranyl pyrophosphate
Linalyl pyrophosphate
Bornyl diphosphate
Neryl diphosphate
3-carene
p-nitrophenyl acetate
N-(3-(2-furyl)acryloyl)-Gly-Leu-NH2
DEVD peptide
Ac-DEVD-AMC
Arachidonic acid
Linoleic acid
10,13-tetradeuterated arachidonic acid
13-d2-arachidonic acid
Methyl methacrylate (B99206)
n-butyl acrylate
Poly(ethylene glycol) methyl ether methacrylate
Acetonide-protected dopamine (B1211576) methacrylamide
Methacrylic acid
Glycidyl (B131873) methacrylate
Bisphenol A glycidyl methacrylate (bis-GMA)

Theoretical and Computational Studies of Methyl D3 3 Methyl 2 Butenoate

Quantum Chemical Calculations for Isotopic Effects on Molecular Structure and Energetics

Quantum chemical calculations are fundamental in understanding the consequences of isotopic substitution. The primary effect of replacing protium (B1232500) (¹H) with deuterium (B1214612) (²H) in the methyl group of 3-Methyl-2-butenoate is the alteration of vibrational frequencies due to the increased mass of deuterium. This change in vibrational energy, particularly the zero-point vibrational energy (ZPVE), is the source of many isotopic effects.

The ZPVE is lower for a C-D bond than for a C-H bond because the heavier deuterium atom vibrates more slowly. This seemingly small difference has measurable consequences on molecular structure and stability. High-level quantum calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, can precisely model these effects.

Key Research Findings:

Bond Length and Strength: The lower ZPVE of the C-D bond results in a slightly shorter and stronger bond compared to the C-H bond. This is because the molecule resides in a lower vibrational energy state, closer to the minimum of the potential energy well. This phenomenon is a well-documented consequence of isotopic substitution. researchgate.net

Energetics and Stability: A molecule with C-D bonds is slightly more stable (lower in electronic energy) than its C-H counterpart due to the difference in ZPVE. Quantum chemical calculations can quantify this energetic difference, which is crucial for understanding equilibrium isotope effects, where the isotopic substitution can shift the position of a chemical equilibrium.

Table 1: Illustrative Isotopic Effects on Molecular Parameters from Quantum Chemical Calculations Note: This table is illustrative, based on established principles of isotopic effects, as specific computational data for Methyl-d3 3-Methyl-2-butenoate is not available in the cited literature.

Molecular ParameterH-Isotopologue (Calculated)D3-Isotopologue (Calculated)Isotopic Effect
C-H/C-D Bond Length (Å)~1.094~1.091Shortening
ZPVE (kcal/mol)HigherLowerΔZPVE < 0
Ground State EnergyHigherLowerStabilization

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into intermolecular forces, solvation structures, and dynamic processes. For this compound, MD simulations can reveal how deuteration of the methyl group affects interactions with solvent molecules and other solutes.

Simulations can model the compound in various solvents, from polar (like water) to non-polar, to understand how the subtle changes in the methyl group's properties influence the solvation shell. The stronger C-D bond can lead to slightly different van der Waals interactions and hydrogen bonding dynamics if the methyl group is involved in such interactions.

Key Research Findings:

Solvation Shell Structure: Studies on related systems suggest that deuteration can lead to minor but significant changes in the organization of solvent molecules. For instance, biomolecules are often observed to become slightly more compact in heavy water (D₂O) due to stronger hydrogen bonding in the solvent. nih.gov An analogous effect could be expected for the solvation of a deuterated solute, where the solvent structure around the -COOCD₃ group may differ from the -COOCH₃ group.

Hydrophobic Interactions: The methyl group contributes to the hydrophobic character of the ester. MD simulations can quantify how the altered vibrational properties and slightly smaller effective size of the CD₃ group influence hydrophobic interactions with the solvent and other non-polar molecules. core.ac.ukrug.nl

Dynamical Properties: Properties such as the diffusion coefficient of the solute and the residence time of solvent molecules in its first solvation shell can be calculated from MD trajectories. These simulations would help predict whether the deuterated compound diffuses more slowly and how its interactions with neighboring molecules are temporally affected.

Table 2: Potential Areas of Investigation for MD Simulations of this compound Note: This table outlines potential research questions addressable by MD simulations, as specific simulation results for this compound were not found.

Property InvestigatedSimulation DetailsExpected Outcome/Insight
Solvation Free EnergyFree energy perturbation (FEP) or thermodynamic integration (TI) in different solvents.Quantify the difference in stability of the H- vs. D3-isotopologue in a given solvent.
Radial Distribution FunctionsAnalysis of solute-solvent atom-atom distances from simulation trajectories.Characterize the structure of the solvation shell around the ester and methyl groups.
Hydrogen Bond DynamicsCalculation of H-bond lifetimes between the ester's carbonyl oxygen and protic solvent molecules.Determine if deuteration of the methyl group remotely influences H-bonding at the carbonyl site.

Computational Prediction of Spectroscopic Properties and Isotopic Shifts

Computational methods are invaluable for predicting spectroscopic properties and interpreting experimental spectra. For this compound, quantum chemical calculations can predict vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. A key application is the prediction of isotopic shifts—the changes in spectral peak positions upon isotopic substitution.

Key Research Findings:

Vibrational Spectra (IR/Raman): The most significant and predictable isotopic shifts occur in the vibrational spectra. The C-D stretching and bending frequencies are substantially lower than the corresponding C-H frequencies due to the heavier mass of deuterium. Calculations can predict these shifts with high accuracy, which is essential for assigning peaks in experimental spectra of the deuterated compound.

NMR Spectra: Isotopic substitution also causes small but measurable shifts in NMR spectra. The effect of deuterium on the chemical shift of the attached carbon (¹³C) or a nearby proton (¹H) is known as the deuterium isotope effect on NMR chemical shifts. These effects can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov While the effect is small, it can provide structural information, as its magnitude depends on the geometric relationship between the deuterium and the observed nucleus.

Table 3: Illustrative Predicted Isotopic Shifts in Spectroscopic Data Note: This table provides expected ranges and directions of isotopic shifts based on established principles, not specific calculated values for the target molecule.

Spectroscopic MethodPropertyC-H Vibrations (cm⁻¹)C-D Vibrations (cm⁻¹)Expected Isotopic Shift
IR / RamanC-H/D Stretching~2900-3000~2100-2200Large shift to lower frequency
IR / RamanC-H/D Bending~1350-1450~950-1050Significant shift to lower frequency
¹³C NMRChemical Shift of -OCH₃ CarbonReference ValueLower ppm valueSmall upfield shift (~0.5-1.5 ppm)
¹H NMRChemical Shift of Olefinic ProtonReference ValueVery small changeNegligible or minor upfield shift

Transition State Modeling and Calculation of Kinetic Isotope Effects

One of the most powerful applications of computational chemistry in studying deuterated compounds is the modeling of reaction transition states to understand and predict kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy one (kD). Its value provides detailed information about the bonding changes occurring at the transition state of the rate-determining step.

For reactions involving this compound, such as hydrolysis, the KIE (kH/kD3) would be a secondary isotope effect, as the bonds to the deuterium atoms are not broken in the reaction. These secondary effects arise from changes in the vibrational frequencies of the C-D bonds as the molecule moves from the ground state to the transition state.

Key Research Findings:

Transition State Geometry: Computational methods are used to locate the transition state structure for a given reaction. The geometry and vibrational frequencies of this transient species are then calculated.

Inverse Isotope Effect (kH/kD < 1): In many solvolysis reactions of methyl esters, an "inverse" KIE is observed, where the deuterated compound reacts faster than the non-deuterated one. cdnsciencepub.comcdnsciencepub.com This is typically explained by an increase in the steric hindrance or stiffening of the C-H/C-D out-of-plane bending vibrations in the transition state. cdnsciencepub.com Because C-H bending vibrations have a higher ZPVE, this stiffening leads to a larger energetic penalty for the protium compound, causing it to react more slowly. nih.gov

Modeling KIEs: By calculating the ZPVE for both the ground state and the transition state of the H- and D3-isotopologues, the KIE can be predicted computationally. Agreement between the calculated and experimental KIE validates the proposed transition state structure and reaction mechanism. For example, a KIE close to unity would suggest a transition state where the environment around the methyl group is very similar to the reactant. Conversely, a significant inverse KIE (e.g., 0.90) would indicate substantial changes in the vibrational modes of the methyl group in the transition state.

Table 4: Interpretation of Calculated Secondary KIEs for a Hypothetical Reaction Note: This table illustrates how theoretical KIE values are interpreted in the context of transition state theory.

Calculated kH/kD3Type of KIEInterpretation of Transition State (TS)
> 1.0NormalC-H/D bonds are weaker in the TS than in the ground state (rare for secondary effects).
≈ 1.0NullThe vibrational environment of the CD₃ group is largely unchanged between the ground state and the TS.
< 1.0InverseC-H/D bending vibrations are more constricted or "stiffer" in the TS, leading to a greater increase in ZPVE for the H-isotopologue.

Future Research Directions and Emerging Methodologies for Methyl D3 3 Methyl 2 Butenoate

Development of More Efficient and Atom-Economical Synthetic Routes

The synthesis of deuterated compounds has traditionally relied on methods that can be costly and generate significant waste. A primary goal for future research is the development of synthetic pathways that are both more efficient and adhere to the principles of green chemistry, particularly atom economy. Atom economy emphasizes the maximization of reactants that are incorporated into the final product. labmanager.com

Current research is moving away from stoichiometric deuterating agents, which are expensive and used in large quantities, towards catalytic methods. digitellinc.com Novel approaches include:

Catalytic Hydrogen-Deuterium (H-D) Exchange: This technique involves the use of a catalyst to facilitate the exchange of hydrogen atoms on a substrate with deuterium (B1214612) from a simple, inexpensive source like deuterium oxide (D₂O). nih.gov This method is highly attractive for its potential to introduce deuterium late in a synthetic sequence on complex molecules. digitellinc.com

Single-Electron Transfer (SET) Reductive Deuteration: Recent studies have demonstrated the use of SET for the reductive deuteration of esters and acyl chlorides. organic-chemistry.orgnih.gov These methods can use cost-effective deuterium donors and achieve high levels of deuterium incorporation (>95%) with excellent functional group tolerance. organic-chemistry.org For instance, the use of SmI₂ and D₂O provides a mild and operationally simple route for the synthesis of deuterated alcohols from aromatic esters. organic-chemistry.org

These emerging strategies promise to reduce the cost and environmental impact of producing Methyl-d3 3-Methyl-2-butenoate and other deuterated esters.

Table 1: Comparison of Synthetic Approaches for Deuterated Esters

Feature Traditional Methods (e.g., using LiAlD₄) Emerging Atom-Economical Methods
Deuterium Source Expensive deuterated reagents (e.g., LiAlD₄) Inexpensive sources like D₂O or EtOD-d₁ nih.gov
Atom Economy Generally low High, minimizing waste labmanager.com
Conditions Often harsh reaction conditions Typically mild and chemoselective organic-chemistry.org
Cost High Potentially lower due to cheaper reagents
Scalability Can be challenging and costly More amenable to large-scale synthesis

Exploration of Novel Spectroscopic Techniques for Enhanced Isotopic Resolution

Accurately determining the isotopic purity and the specific position of deuterium atoms within a molecule is critical for its application. While standard Proton Nuclear Magnetic Resonance (¹H NMR) is a cornerstone of structural elucidation, it has limitations when analyzing highly deuterated compounds due to the low intensity of residual proton signals. sigmaaldrich.com Future research is focused on harnessing and refining more specialized spectroscopic techniques.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nucleus. It provides a clean spectrum where proton signals are absent, making it a powerful tool for structure verification and determining deuterium enrichment in highly deuterated compounds. sigmaaldrich.comyoutube.com A novel method combining quantitative ¹H NMR and ²H NMR has been shown to provide more accurate isotopic abundance data than classical ¹H NMR or mass spectrometry alone. nih.gov

High-Resolution Mass Spectrometry (HR-MS): ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is a rapid and highly sensitive method for characterizing the isotopic purity of deuterated compounds. nih.gov It can precisely distinguish the corresponding H/D isotopologues (molecules that differ only in their isotopic composition), requiring very low sample amounts and avoiding the need for deuterated solvents. nih.gov

Advanced NMR Techniques: Methods like polarization transfer can enhance the signals of less sensitive nuclei, which is valuable in complex structural analyses. youtube.com Furthermore, "pure shift" NMR, a form of homonuclear decoupling, can simplify complex spectra by removing proton-proton coupling, resulting in one peak per chemical environment, which can aid in the analysis of complex deuterated molecules. youtube.com

These advanced methods provide a more complete and accurate picture of isotopic labeling, which is essential for quality control and for interpreting results from tracer studies. rsc.org

Table 2: Spectroscopic Techniques for Isotopic Analysis of Deuterated Compounds

Technique Primary Application for Deuterated Compounds Advantages
Deuterium NMR (²H or D-NMR) Direct detection and quantification of deuterium; structural verification. sigmaaldrich.com Clean spectrum without proton signals; useful for highly deuterated samples. sigmaaldrich.com
High-Resolution Mass Spectrometry (HR-MS) Determination of isotopic enrichment and purity by mass difference. rsc.org High sensitivity, rapid analysis, very low sample consumption. nih.gov
Combined ¹H NMR + ²H NMR Accurate determination of isotopic abundance. nih.gov More robust and accurate than single-method analysis. nih.gov

Integration of this compound in Multidisciplinary Research

Isotopically labeled compounds are powerful tools for tracing the journey of molecules through complex biological, chemical, and environmental systems. wikipedia.orgmusechem.com The integration of this compound into multidisciplinary research hinges on its utility as a tracer or an internal standard.

Metabolomics and Metabolic Flux Analysis: Stable isotope labeling is a cornerstone of metabolomics for elucidating metabolic pathways. silantes.comcreative-proteomics.com As the non-deuterated form of the compound is a known natural product, this compound could be introduced into biological systems (e.g., cells, organisms) to trace its absorption, distribution, metabolism, and excretion (ADME). musechem.com This allows researchers to monitor the transformation and distribution of the butenoate backbone in real-time. creative-proteomics.com

Pharmacokinetic (PK) Studies: In drug development, deuterated compounds serve as ideal internal standards for quantitative analysis using mass spectrometry. musechem.com this compound could be used as an internal standard for the quantification of its non-deuterated analogue or structurally similar compounds in complex biological matrices like plasma or tissue.

Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled molecules to perform quantitative comparisons of protein expression. creative-proteomics.com While not a direct application, the methodologies developed for tracing small molecules like this compound contribute to the broader field of using stable isotopes to understand complex biological systems. silantes.com

The unique mass signature of this compound allows it to be clearly distinguished from its natural counterpart, making it a valuable tool for quantitative and mechanistic studies across various scientific disciplines.

Challenges and Opportunities in Expanding the Academic Applications of Deuterated Butenoates

The broader use of deuterated compounds like this compound in academic research faces several challenges but also offers significant opportunities.

Challenges:

Synthetic Complexity and Cost: Introducing deuterium into a specific position within a molecule can be synthetically challenging and expensive, which can be a barrier for academic labs with limited budgets. musechem.com

Analytical Hurdles: Verifying the precise location and level of deuteration requires access to advanced analytical instrumentation, such as HR-MS and high-field NMR, which may not be universally available. bvsalud.org

Predictability of Isotope Effects: The effect of deuteration on a molecule's properties (the kinetic isotope effect) cannot always be easily predicted, requiring extensive empirical research. musechem.com

Opportunities:

Improving Metabolic Stability: A primary opportunity lies in the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with deuterium at a site of metabolic breakdown can slow down the rate of metabolism. musechem.comnih.gov This can improve the pharmacokinetic profile of bioactive butenoates, potentially increasing their half-life and efficacy. nih.govnih.gov

Mechanistic Studies: Isotopic labeling is a classic technique for elucidating reaction mechanisms. simsonpharma.com Deuterated butenoates can be used to probe the mechanisms of enzymatic or chemical reactions involving butenoate substrates.

Development of Novel Therapeutics: There is a growing focus on applying deuteration in novel drug discovery. nih.govnih.gov While this compound itself may not be a therapeutic, the principles of its synthesis and analysis can be applied to the development of novel deuterated drug candidates that have a butenoate scaffold.

Overcoming the challenges, particularly through the development of more cost-effective synthetic routes, will be key to unlocking the full potential of deuterated butenoates in academic and applied research. nih.gov

Q & A

Basic Research Questions

Q. How is Methyl-d3 3-Methyl-2-butenoate synthesized, and what methods ensure isotopic purity?

  • Methodological Answer : this compound is synthesized via deuteration of the methyl group in the parent compound. A common approach involves acid-catalyzed exchange reactions using deuterated reagents (e.g., D₂O or deuterated methanol) under controlled conditions. Isotopic purity (>99 atom% D) is achieved through repeated purification steps, such as fractional distillation or preparative chromatography, as seen in deuterated analogs like (±)-Naproxen-d3 . Characterization via NMR (¹H/²H) and mass spectrometry is critical to confirm isotopic incorporation and rule out protium contamination.

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific detection modes are preferred. For example, GC-MS in selected ion monitoring (SIM) mode can distinguish the deuterated compound from non-deuterated analogs based on mass shifts. Secondary methods like infrared spectroscopy (IR) can validate functional groups, while nuclear magnetic resonance (NMR) quantifies deuterium incorporation .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies for similar esters (e.g., dimethyl phthalate) indicate degradation risks at room temperature, particularly in polar solvents. Periodic stability testing via HPLC or GC is advised to monitor purity over time .

Advanced Research Questions

Q. How do isotopic effects (²H vs. ¹H) influence the reactivity of this compound in kinetic studies?

  • Methodological Answer : Deuterium substitution alters reaction kinetics due to increased bond strength (C–D vs. C–H). For instance, in ester hydrolysis, the deuterated methyl group may slow reaction rates, measurable via kinetic isotope effect (KIE) experiments. Design experiments with parallel trials using non-deuterated and deuterated compounds, controlling pH, temperature, and solvent polarity. Data analysis should compare Arrhenius parameters to quantify isotopic effects .

Q. What experimental strategies resolve contradictions in degradation pathway data for deuterated esters like this compound?

  • Methodological Answer : Contradictions often arise from matrix effects (e.g., solvent polarity, trace metals) or analytical sensitivity limits. Use a tiered approach:

Reproducibility checks : Replicate degradation studies under standardized conditions (e.g., ISO guidelines).

Advanced analytics : Employ high-resolution MS or isotope-ratio MS to trace deuterium retention in degradation products.

Computational modeling : Predict pathways using density functional theory (DFT) to identify plausible intermediates .

Q. How can researchers optimize the use of this compound as an internal standard in quantitative metabolomics?

  • Methodological Answer : Validate its performance by:

  • Co-elution tests : Ensure it does not overlap with target analytes in chromatographic runs.
  • Matrix-matched calibration : Spike into biological matrices (e.g., plasma, tissue homogenates) to assess recovery rates.
  • Cross-validation : Compare results with alternative standards (e.g., ¹³C-labeled analogs) to rule out matrix-induced ionization suppression/enhancement in MS .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in compliance with UN transport regulations?

  • Methodological Answer : Classified under UN 3272 (“Esters, n.o.s.”), it requires hazard-compliant packaging (e.g., flame-sealed glass ampules) and labeling for air/sea transport. Follow OSHA guidelines for lab handling: use fume hoods, nitrile gloves, and explosion-proof refrigerators. Emergency protocols must address ester-specific risks (e.g., flammability, respiratory irritation) .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in studies involving deuterated compounds like this compound?

  • Methodological Answer :

  • Batch documentation : Record synthesis/purification conditions (e.g., catalyst, temperature) and lot-specific isotopic purity.
  • Interlaboratory collaboration : Share samples with independent labs for cross-validation.
  • Open data practices : Publish raw spectra (NMR, MS) and chromatograms in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.